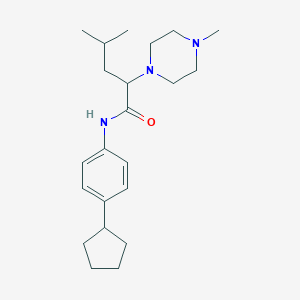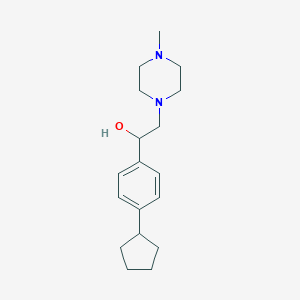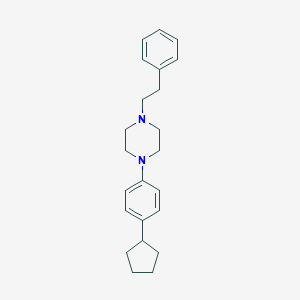![molecular formula C28H26Cl2F3NO2S B374761 1-{2-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]ethyl}-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B374761.png)
1-{2-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]ethyl}-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as chloro, trifluoromethyl, and piperidin-4-ol moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl, followed by its reaction with appropriate reagents to introduce the oxyethyl and piperidin-4-ol groups. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
化学反応の分析
Types of Reactions
1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
科学的研究の応用
1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2,6-Dichlorobenzyl)hydrazine
- 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea
Uniqueness
Compared to similar compounds, 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol stands out due to its unique combination of functional groups and structural features
特性
分子式 |
C28H26Cl2F3NO2S |
|---|---|
分子量 |
568.5g/mol |
IUPAC名 |
1-[2-[(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C28H26Cl2F3NO2S/c29-20-6-8-25-22(16-20)26(21-4-2-1-3-18(21)17-37-25)36-14-13-34-11-9-27(35,10-12-34)19-5-7-24(30)23(15-19)28(31,32)33/h1-8,15-16,26,35H,9-14,17H2 |
InChIキー |
ZEHAEZWSKQHRID-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCOC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl |
正規SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCOC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(8-Ethyl-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374680.png)
![1-(8-Ethoxy-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374683.png)



![N-[1-(4-cyclopentylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B374691.png)
![1-(3-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-isopropylpiperazine](/img/structure/B374693.png)
![2-[4-(3-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B374694.png)
![1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374695.png)
![2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether](/img/structure/B374697.png)
![4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone](/img/structure/B374698.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide](/img/structure/B374699.png)
![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)
